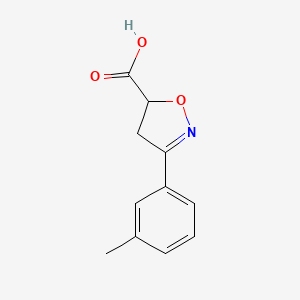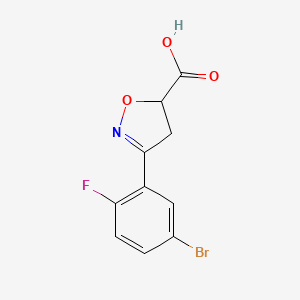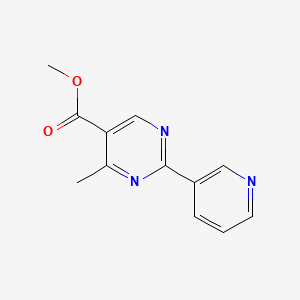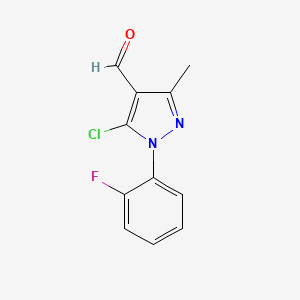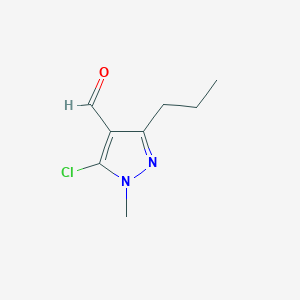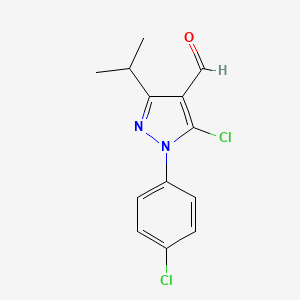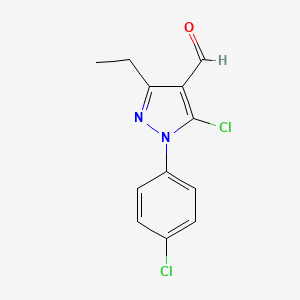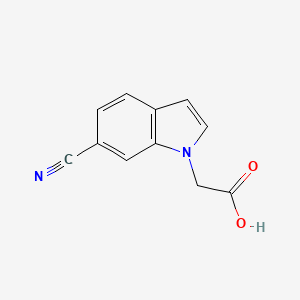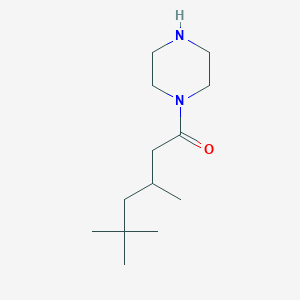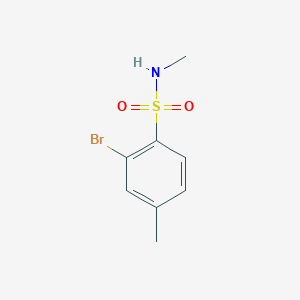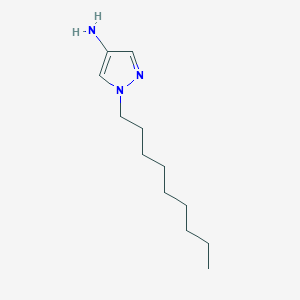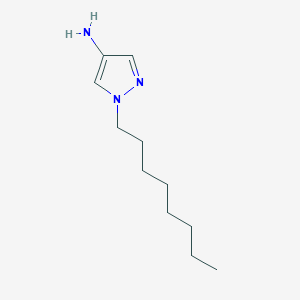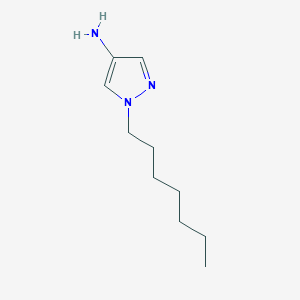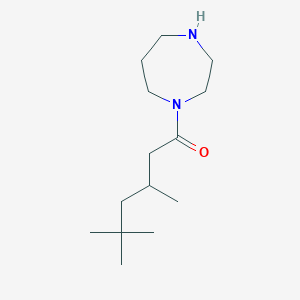
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one is a compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their diverse biological properties and potential pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method offers high enantioselectivity and efficiency.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed carbonylative coupling reactions followed by cyclocondensation has been reported for similar compounds . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted diazepanes and their derivatives.
科学研究应用
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one involves its interaction with specific molecular targets. It is believed to act on certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
相似化合物的比较
Ripasudil: A Rho-associated kinase inhibitor used for glaucoma treatment.
Suvorexant: A dual-orexin receptor antagonist used for insomnia treatment.
Uniqueness: 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one is unique due to its specific structural features and the presence of the trimethylhexanone moiety, which imparts distinct chemical and biological properties. Its synthesis and applications also differ from other diazepanes, making it a compound of significant interest in various fields of research.
属性
IUPAC Name |
1-(1,4-diazepan-1-yl)-3,5,5-trimethylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-12(11-14(2,3)4)10-13(17)16-8-5-6-15-7-9-16/h12,15H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAOAXXILQQRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCNCC1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
